molecular formula C13H16N2O2S B5576767 N-tert-butylquinoline-8-sulfonamide

N-tert-butylquinoline-8-sulfonamide

Cat. No.: B5576767
M. Wt: 264.35 g/mol
InChI Key: YBLRRMVHSWCNMN-UHFFFAOYSA-N
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Description

N-tert-butylquinoline-8-sulfonamide is a specialized chemical reagent that integrates a sulfonamide functional group with a quinoline scaffold, a structure of significant interest in modern medicinal and organic chemistry. Sulfonamides are a pivotal class of compounds in drug development, known for their role as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway . Beyond their antimicrobial properties, sulfonamide-containing molecules are extensively utilized in treatments for a diverse range of conditions, including epilepsy, hypertension, arthritis, and glaucoma, highlighting the broad utility of this functional group . The quinoline structure, particularly when substituted with tert-butyl groups as seen in analogs like 8-tert-butylquinoline, contributes desirable physicochemical properties, such as defined density and boiling point, which can influence the compound's behavior in research settings . The synthesis of primary sulfonamides has been advanced by novel methods, such as reactions employing the sulfinylamine reagent t-BuONSO, demonstrating the ongoing innovation in accessing these valuable molecules . In the context of peptide and protein science, protecting groups for functional groups like the cysteine thiol are paramount, and the principles of protecting group chemistry are fundamental to the synthesis of complex biomolecules . This compound is presented for research applications only and must be handled by qualified professionals in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-tert-butylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)15-18(16,17)11-8-4-6-10-7-5-9-14-12(10)11/h4-9,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLRRMVHSWCNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Tert Butylquinoline 8 Sulfonamide

Retrosynthetic Analysis and Key Disconnections for N-tert-butylquinoline-8-sulfonamide

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical and frequently employed disconnection is at the sulfonamide bond (C-S bond). This leads back to two key precursors: quinoline-8-sulfonyl chloride and tert-butylamine (B42293). This approach is favored due to the commercial availability and relative stability of both starting materials.

A secondary, more complex disconnection involves breaking the quinoline (B57606) ring itself. This strategy would necessitate a subsequent cyclization step to form the heterocyclic core, representing a more convergent but potentially lower-yielding approach.

Conventional Synthetic Routes to this compound

Synthesis via Quinoline-8-sulfonyl Chloride Intermediates

The most prevalent and well-documented method for synthesizing this compound proceeds through the formation of a quinoline-8-sulfonyl chloride intermediate. nih.govgoogle.com This intermediate is a versatile precursor that readily reacts with primary or secondary amines to form the corresponding sulfonamide.

The synthesis of quinoline-8-sulfonyl chloride typically involves the reaction of quinoline with chlorosulfonic acid. google.com This process can be followed by treatment with a chlorinating agent like thionyl chloride to ensure complete conversion to the sulfonyl chloride. google.com One patented method describes the production of high-purity quinoline-8-sulfonyl chloride by reacting quinoline with chlorosulfonic acid until the quinoline is substantially consumed. google.com

Once the quinoline-8-sulfonyl chloride is obtained, it is reacted with tert-butylamine in the presence of a base to yield this compound. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction. researchgate.netresearchgate.net

Reaction Scheme:

Synthesis of this compound via quinoline-8-sulfonyl chloride

Figure 1: General scheme for the synthesis of this compound from quinoline.

Alternative Cyclization Strategies for the Quinoline Core

While less common for the specific synthesis of this compound, various methods exist for constructing the quinoline core itself. These strategies could be adapted to produce a substituted quinoline that is then converted to the target sulfonamide. These methods often involve the cyclization of appropriately substituted anilines or other aromatic precursors. youtube.com For instance, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. Modern variations of this reaction utilize different catalysts, including palladium on carbon (Pd/C), to achieve the desired cyclization.

Another approach involves the cyclization of o-aminophenol with a suitable carbonyl compound, as demonstrated in the synthesis of 2-tert-butyl-8-hydroxyquinoline. nih.gov Such strategies, while not directly reported for this compound, offer potential alternative pathways for accessing the core quinoline structure.

Direct Sulfonamide Formation from Amines and Sulfonyl Chlorides

The reaction between an amine and a sulfonyl chloride is a cornerstone of sulfonamide synthesis. researchgate.netnih.govlibretexts.orgresearchgate.net This reaction is generally robust and proceeds with high efficiency for a wide range of substrates. nih.gov The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. libretexts.org

This direct coupling is the final step in the most common synthetic route to this compound, as outlined in section 1.2.1. The reaction is typically carried out in an inert solvent, and the presence of a base is crucial to scavenge the HCl byproduct, which can otherwise protonate the starting amine and render it non-nucleophilic. researchgate.net

Modern and Sustainable Approaches to this compound Synthesis

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. sci-hub.seresearchgate.net In the context of this compound synthesis, several strategies can be employed to enhance the environmental friendliness of the process.

One key area of focus is the use of greener solvents. Traditional syntheses often employ chlorinated solvents, which are environmentally persistent and pose health risks. The exploration of aqueous media or solvent-free reaction conditions represents a significant step towards a more sustainable process. sci-hub.seresearchgate.net For example, some sulfonamide syntheses have been successfully carried out in water, often with the aid of a base to facilitate the reaction. sci-hub.se

Furthermore, minimizing the use of hazardous reagents is a critical aspect of green chemistry. The classical synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid. google.com The development of milder and more selective methods for the sulfonation of quinoline would be a significant advancement. rsc.org

Interactive Data Table: Comparison of Synthetic Methods

Synthetic MethodKey ReagentsAdvantagesDisadvantagesGreen Chemistry Considerations
Via Quinoline-8-sulfonyl Chloride Quinoline, Chlorosulfonic Acid, tert-ButylamineWell-established, generally high yieldingUse of corrosive and hazardous chlorosulfonic acidPotential for greener solvents and milder sulfonation reagents
Alternative Quinoline Cyclization Substituted Anilines, Carbonyl CompoundsAccess to diverse quinoline coresPotentially lower overall yield, more complex synthesisCatalyst selection can improve sustainability
Direct Amine-Sulfonyl Chloride Coupling Quinoline-8-sulfonyl Chloride, tert-ButylamineHigh efficiency, broad applicabilityDependent on the availability of the sulfonyl chlorideUse of aqueous media or solvent-free conditions can enhance greenness

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry offers a robust and scalable platform for the synthesis of sulfonamides, including this compound. This approach provides significant advantages in safety, efficiency, and process control compared to traditional batch methods. researchgate.net The synthesis of sulfonyl chlorides, key intermediates for sulfonamides, is often highly exothermic and can be hazardous in large-scale batch reactors. rsc.org Continuous flow systems mitigate these risks by using small reactor volumes (microreactors or mesoreactors), which allows for exquisite control over reaction temperature and prevents thermal runaway. rsc.org

A general strategy for the continuous synthesis of an arylsulfonamide involves a multi-step process that can be adapted for this compound. For instance, a reported flow synthesis of a related N-(tert-butyl)arylsulfonamide intermediate involved a magnesium-halogen exchange, followed by sulfonylation with sulfuryl chloride, and a final reaction with tert-butylamine. researchgate.net This entire sequence was successfully implemented in a continuous process to produce kilograms of material, demonstrating the scalability of the approach. researchgate.net

For this compound, a hypothetical flow process would likely involve the following steps:

Formation of the Sulfonyl Chloride : Starting from a suitable precursor like 8-bromoquinoline (B100496) or by direct sulfonation of quinoline, the key intermediate, quinoline-8-sulfonyl chloride, would be generated in a flow reactor. The use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols or disulfides to sulfonyl chlorides has been optimized for flow conditions, affording high space-time yields in short residence times. rsc.org

Amination : The resulting stream containing the quinoline-8-sulfonyl chloride would then be mixed with a solution of tert-butylamine in a subsequent reactor module to form the final this compound product.

This method allows for rapid optimization and production while minimizing waste and enhancing operator safety. researchgate.netrsc.org

Electrochemical Synthesis of Sulfonamide Bonds Relevant to this compound

Electrochemical synthesis represents a green and powerful alternative for constructing sulfonamide bonds, avoiding harsh reagents and offering novel reaction pathways. nih.govrsc.org Several electrochemical strategies are relevant for the synthesis of this compound.

One of the most direct methods is the dehydrogenative electrochemical coupling of (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This protocol could theoretically be applied to synthesize this compound directly from quinoline, SO₂, and tert-butylamine. The reaction is typically performed in an undivided flow cell using a boron-doped diamond (BDD) or glassy carbon anode, with the in-situ generated amidosulfinate serving as both a reactant and a supporting electrolyte, thus eliminating the need for additional salts. nih.govkit.edu This single-pass flow process is highly atom-economical and scalable. kit.edu

Other electrochemical approaches include:

Oxidative Coupling of Thiols and Amines : This method involves the electrochemical oxidation of a thiol (e.g., 8-mercaptoquinoline) and an amine. The process is driven entirely by electricity without the need for catalysts or sacrificial reagents, producing hydrogen as the only byproduct. nih.gov

Oxidation of Arylsulfinic Acids : The electrochemical oxidation of sodium salts of sulfinic acids generates sulfinyl radicals, which then react with amines to form sulfonamides. rsc.org This would be applicable if sodium quinoline-8-sulfinate were used as the starting material.

Anodic Oxidation of Amines : In some cases, new sulfonamide derivatives have been synthesized via the anodic oxidation of an aniline (B41778) derivative in the presence of arylsulfinic acids, where an electrogenerated quinone diimine intermediate undergoes a Michael-type addition. acs.org

A comparison of these relevant electrochemical methods is presented below.

Table 1: Comparison of Electrochemical Methods for Sulfonamide Synthesis

Method Starting Materials Key Features Potential Application for Target Compound
Dehydrogenative Coupling (Hetero)arene, SO₂, Amine Direct C-H functionalization; avoids pre-functionalized arenes; can be run in continuous flow. nih.govkit.edu Direct synthesis from quinoline, SO₂, and tert-butylamine. nih.gov
Thiol-Amine Coupling Thiol, Amine Environmentally benign (H₂ byproduct); catalyst-free; rapid reaction times. nih.gov Synthesis from 8-mercaptoquinoline (B1208045) and tert-butylamine.

Optimization of Reaction Conditions and Scalability for this compound Production

The efficient production of this compound on a larger scale requires careful optimization of reaction parameters. The conventional synthesis involves the reaction of quinoline-8-sulfonyl chloride with tert-butylamine, typically in the presence of a base. mdpi.com

A reported procedure for analogous quinoline-8-sulfonamides uses chloroform (B151607) as the solvent and triethylamine as the base. mdpi.com The reaction is initiated at a cooled temperature (5 °C) before proceeding at room temperature. mdpi.com Optimization of such a procedure would involve systematically varying several parameters. General optimization studies for similar sulfonamide syntheses have shown that factors like the choice of base, solvent, temperature, and stoichiometry of reagents can significantly impact the yield and purity of the product. researchgate.net For example, screening different bases (e.g., K₂CO₃, pyridine) and solvents (e.g., toluene, DCE) at various temperatures is a common strategy to identify the most efficient conditions. researchgate.net

Scalability presents further challenges. The transition from laboratory-scale to industrial production must account for changes in heat transfer, mixing efficiency, and safety. The highly exothermic nature of sulfonyl chloride reactions is a major concern for scalability. rsc.org This is where modern manufacturing techniques become critical for ensuring a safe, reproducible, and high-yielding process.

Catalytic Systems for Enhanced this compound Synthesis

While the final amidation step of reacting quinoline-8-sulfonyl chloride with tert-butylamine is often base-mediated rather than truly catalytic, catalytic systems can be envisioned for alternative synthetic routes. For example, copper-catalyzed methods have been developed for the three-component coupling of aryl boronic acids, amines, and a sulfur dioxide surrogate to form sulfonamides. nih.gov This could provide an alternative pathway to the quinoline sulfonamide core.

However, a potential complication in the chemistry of 8-substituted quinolines is their ability to act as chelating agents. The nitrogen of the quinoline ring and a substituent at the 8-position can coordinate to metal ions, potentially sequestering and deactivating a metal catalyst. nih.gov This was observed in an attempt to perform a copper-catalyzed click reaction on an 8-hydroxyquinoline-5-sulfonamide derivative, where the chelating properties of the system were presumed to inhibit the catalyst. nih.gov Therefore, any development of catalytic systems for this compound must consider this potential for catalyst inhibition.

Process Intensification in this compound Manufacturing

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. For the manufacturing of this compound, several of the modern synthetic strategies discussed contribute directly to this goal.

Flow Chemistry : As detailed previously, shifting from batch to continuous flow manufacturing is a prime example of process intensification. It enhances safety by minimizing the volume of hazardous intermediates like sulfonyl chlorides at any given moment and provides superior control over reaction parameters, leading to higher consistency and yield. rsc.org The ability to "scale out" (by running multiple reactors in parallel) rather than "scale up" avoids the significant challenges of redesigning large batch reactors. researchgate.net

Electrosynthesis : The use of electricity to drive reactions reduces reliance on chemical oxidants, minimizing waste and improving the environmental footprint of the synthesis. nih.govnih.gov When integrated into a flow setup, electrosynthesis can provide a highly efficient, automated, and green manufacturing process for sulfonamides. kit.edu

These intensified processes not only improve the economic and environmental profile of this compound production but also align with the broader goals of modern, sustainable chemical manufacturing.

Table of Compounds

Compound Name
This compound
Quinoline
Quinoline-8-sulfonyl chloride
tert-Butylamine
Sulfuryl chloride
1,3-dichloro-5,5-dimethylhydantoin (DCH)
8-Bromoquinoline
8-Mercaptoquinoline
Sodium quinoline-8-sulfinate
Triethylamine
Pyridine
Potassium Carbonate (K₂CO₃)
Toluene
1,2-Dichloroethane (DCE)
Copper(II) sulfate (B86663) (CuSO₄)
Sodium ascorbate
8-Hydroxyquinoline-5-sulfonamide

Advanced Spectroscopic and Structural Elucidation of N Tert Butylquinoline 8 Sulfonamide

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of N-tert-butylquinoline-8-sulfonamide

Multi-dimensional NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are required to unambiguously assign all signals and to probe the molecule's conformation and stereochemistry. For related quinoline-sulfonamide derivatives, techniques such as COSY, HSQC, and HMBC have proven essential for full structural characterization nih.gov.

NOESY and ROESY for Spatial Proximity in this compound

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect through-space interactions between protons that are in close proximity, typically within 5 Å. These experiments are crucial for determining the preferred conformation of the molecule, particularly the orientation of the tert-butyl group relative to the quinoline (B57606) ring system.

For this compound, key NOE/ROE correlations would be expected between the protons of the tert-butyl group and the protons on the quinoline ring, specifically H2, H7, and the N-H proton of the sulfonamide. The presence and intensity of these cross-peaks would define the torsional angle around the S-N bond and reveal the spatial arrangement of the bulky tert-butyl moiety. For instance, a strong NOE between the tert-butyl protons and the H7 proton of the quinoline ring would indicate a conformation where the tert-butyl group is oriented away from the pyridine (B92270) part of the ring system.

Heteronuclear Correlation Techniques (HSQC, HMBC) for Connectivity in this compound

Heteronuclear correlation experiments are vital for establishing the carbon framework and linking protons to their respective carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. For this compound, HSQC allows for the unambiguous assignment of each protonated carbon in the quinoline ring and the methyl carbons of the tert-butyl group.

The following table details the expected NMR correlations for this compound.

TechniqueCorrelated NucleiInformation Gained
NOESY/ROESY Protons on tert-butyl group ↔ H7 on quinolineDefines the conformational orientation around the C8-S and S-N bonds.
HSQC Quinoline ¹H ↔ Quinoline ¹³C (direct)Assigns all protonated carbons in the aromatic ring system.
HMBC Quinoline ¹H ↔ Quinoline ¹³C (2-3 bonds)Confirms the connectivity and substitution pattern of the quinoline ring.
HMBC tert-butyl ¹H ↔ tert-butyl ¹³C (quaternary)Confirms the assignment of the quaternary carbon of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. For this compound (Molecular Formula: C₁₃H₁₆N₂O₂S), HRMS would verify the molecular formula by matching the experimentally measured mass of the molecular ion [M+H]⁺ to its calculated exact mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its constituent parts. For this compound, the major fragmentation pathways would likely involve the cleavage of the sulfonamide and tert-butyl groups.

Expected Fragmentation Analysis:

Loss of the tert-butyl group: A primary and highly favorable fragmentation would be the loss of the tert-butyl cation ([C₄H₉]⁺) or a neutral isobutene molecule (C₄H₈), leading to a prominent fragment ion.

Cleavage of the S-N and C-S bonds: Fragmentation can occur at the sulfonamide bridge, leading to the loss of SO₂ or the entire sulfonamide group. This would result in ions corresponding to the quinoline ring and the tert-butylamine (B42293) side chain.

Quinoline Ring Fragmentation: Subsequent fragmentation events would involve the characteristic breakdown of the quinoline ring structure itself.

The table below outlines the predicted key fragments for this compound.

Predicted Fragment IonDescription
[M - C₄H₉]⁺ Loss of the tert-butyl group
[M - SO₂]⁺ Loss of sulfur dioxide
[C₉H₇N]⁺ Quinoline cation
[C₉H₆NSO₂NH₂]⁺ Ion from loss of the tert-butyl group

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, extensive data exists for the parent compound, quinoline-8-sulfonamide (B86410), which serves as an excellent model for understanding the structural features of its derivatives nih.govresearchgate.net.

Analysis of related sulfonamide and quinoline structures shows that intermolecular forces like hydrogen bonding and π–π stacking are the primary drivers in their crystal packing nih.govresearchgate.netacs.org.

Solid-State Conformations and Packing Arrangements

The crystal structure of the parent compound, quinoline-8-sulfonamide, reveals specific conformational and packing features that are influenced by the introduction of the N-tert-butyl group. In quinoline-8-sulfonamide, the molecules arrange into a one-dimensional polymeric structure nih.govresearchgate.net.

The crystallographic data for the parent quinoline-8-sulfonamide is presented below as a reference.

ParameterQuinoline-8-sulfonamide nih.govresearchgate.net
Formula C₉H₈N₂O₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.9431 (3)
b (Å) 10.4542 (2)
c (Å) 10.4648 (2)
β (º) 109.313 (2)
Volume (ų) 923.33 (4)

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, non-covalent interactions dictate the supramolecular assembly. The analysis of quinoline-8-sulfonamide provides a clear picture of these forces.

Hydrogen Bonding: The parent quinoline-8-sulfonamide structure is heavily influenced by hydrogen bonding. It features an intramolecular N—H⋯N hydrogen bond between the sulfonamide NH₂ group and the quinoline nitrogen atom. Furthermore, intermolecular N—H⋯O hydrogen bonds link molecules into inversion dimers nih.govresearchgate.net. In this compound, the substitution of the amine protons with a tert-butyl group removes the possibility of these specific strong, directional hydrogen bonds. The supramolecular structure would instead be governed by weaker C—H⋯O or C—H⋯N interactions and van der Waals forces.

π–Stacking: A significant π–π stacking interaction is observed in the crystal of quinoline-8-sulfonamide, where the benzene (B151609) rings of adjacent quinoline moieties stack with a centroid-to-centroid distance of 3.649 Å nih.govresearchgate.net. This type of interaction is common in quinoline derivatives and contributes significantly to crystal stability acs.orgresearchgate.netrsc.org. In this compound, the bulky alkyl group would likely sterically hinder this face-to-face stacking arrangement. The packing might instead adopt an offset or edge-to-face π-stacking geometry to accommodate the tert-butyl group, or the π-stacking interactions might be significantly weakened or absent altogether.

The table below summarizes the key intermolecular interactions in the parent compound.

Interaction TypeDescriptionDistance (Å)Reference
Intermolecular H-Bond N—H⋯O interactions forming inversion dimers.- nih.govresearchgate.net
Intramolecular H-Bond N—H⋯N interaction between sulfonamide and quinoline nitrogen.- nih.govresearchgate.net
π–π Stacking Between the benzene rings of neighboring quinoline systems.3.649 (centroid-to-centroid) nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural arrangement of this compound. The vibrational modes of the molecule are sensitive to the bond strengths, molecular geometry, and intermolecular interactions.

The analysis of the vibrational spectra is based on the characteristic frequencies of the quinoline ring, the sulfonamide linkage (-SO₂NH-), and the tert-butyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The –NH– stretching vibration of the sulfonamide group is typically observed as a distinct peak. nih.gov In solid-state spectra of related sulfonamides, this can be found around 3400 cm⁻¹. nih.gov

The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety are expected to produce strong absorption bands. nih.gov For similar sulfonamide derivatives, the S=O stretching vibrations are reported to appear around 1335 cm⁻¹. nih.gov

The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the tert-butyl group are expected between 3000-2850 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1450 cm⁻¹ range. The presence of the tert-butyl group will also give rise to characteristic bending vibrations.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the S=O bonds is expected to be a prominent feature. The breathing modes of the quinoline ring are also typically strong in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound (based on data from related compounds).
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
Sulfonamide (-NH-)N-H Stretch~3400WeakMedium
Sulfonamide (-SO₂-)Asymmetric S=O Stretch~1335MediumStrong
Symmetric S=O Stretch~1160StrongStrong
Quinoline RingAromatic C-H Stretch3100-30003100-3000Medium-Strong
C=C/C=N Ring Stretch1600-14501600-1450Strong
tert-Butyl GroupAliphatic C-H Stretch3000-28503000-2850Strong
C-H Bending1470-13651470-1365Medium

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Properties

Electronic spectroscopy provides valuable information about the chromophoric system of this compound, which is primarily dictated by the π-electron system of the quinoline ring.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline moiety. Quinoline itself displays characteristic absorption bands, and these are likely to be modulated by the presence of the N-tert-butylsulfonamide substituent at the 8-position. The sulfonamide group can influence the electronic transitions through inductive and resonance effects, potentially causing a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to unsubstituted quinoline.

Fluorescence Spectroscopy:

Derivatives of 8-aminoquinoline (B160924) are well-known for their fluorescent properties. It is therefore highly probable that this compound also exhibits fluorescence upon excitation at an appropriate wavelength. The fluorescence emission is expected to originate from the excited singlet state of the quinoline ring. The emission wavelength and quantum yield will be sensitive to the molecular structure and the solvent environment. The tert-butyl group and the sulfonamide moiety can influence the fluorescence properties by altering the electronic distribution and the potential for non-radiative decay pathways.

Table 2: Expected Electronic Spectroscopic Properties for this compound.
Spectroscopic TechniqueParameterExpected Characteristics
UV-Vis AbsorptionAbsorption Maxima (λmax)Multiple bands expected in the UV region, characteristic of the quinoline chromophore.
Molar Absorptivity (ε)High values for π-π* transitions, lower for n-π* transitions.
FluorescenceExcitation Wavelength (λex)Corresponds to one of the absorption bands in the UV-Vis spectrum.
Emission Wavelength (λem)Expected in the UV or visible region, Stokes-shifted from the excitation.
Quantum Yield (ΦF)Variable, dependent on structure and solvent.

Reactivity Profiles and Chemical Transformations Involving N Tert Butylquinoline 8 Sulfonamide

Functionalization of the Quinoline (B57606) Core of N-tert-butylquinoline-8-sulfonamide

The quinoline core of this compound is an aromatic system that can participate in several types of reactions, including electrophilic aromatic substitution, nucleophilic addition and substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, electrophilic substitution is possible, and it preferentially occurs on the benzene ring portion of the quinoline system. In the case of quinoline itself, electrophilic attack typically happens at the 5- and 8-positions. reddit.com This is because the pyridinic ring is electron-deficient, making the carbocyclic ring the more favorable site for electrophilic substitution. reddit.com

For this compound, the presence of the sulfonamide group at the 8-position will influence the regioselectivity of further electrophilic aromatic substitution reactions. The sulfonamide group is an electron-withdrawing and meta-directing group. Therefore, incoming electrophiles would be directed to the positions meta to the sulfonamide group, which are the 5- and 7-positions of the quinoline ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be determined empirically, but they would generally involve the use of strong acids or Lewis acids as catalysts.

Nucleophilic Addition and Substitution Reactions

The quinoline ring, particularly the pyridine (B92270) ring part, is susceptible to nucleophilic attack due to its electron-deficient nature. Nucleophilic addition reactions can occur, especially at the 2- and 4-positions. These reactions are often followed by an oxidation step to restore the aromaticity of the ring.

Nucleophilic aromatic substitution (SNAAr) can also take place on the quinoline ring if a good leaving group is present at an activated position (typically the 2- or 4-position). For this compound itself, direct nucleophilic substitution on the unsubstituted carbon atoms of the quinoline core is unlikely. However, if the quinoline ring were to be functionalized with a leaving group, such as a halogen, at an appropriate position, subsequent nucleophilic substitution could be achieved.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.govnih.gov

To subject this compound to cross-coupling reactions, it would first need to be halogenated. For instance, bromination or iodination of the quinoline core would provide the necessary electrophilic partner for the cross-coupling reaction. The position of halogenation would be directed by the existing sulfonamide group, likely to the 5- or 7-position.

Once a halogenated derivative of this compound is obtained, it can be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), to introduce new functional groups onto the quinoline scaffold. Recent advancements have also highlighted the use of nickel-catalyzed cross-coupling of sulfonamides with (hetero)aryl chlorides. nih.gov Furthermore, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive have shown effectiveness for C-N bond-forming reactions with sulfonamides. chemrxiv.org

Modifications and Reactions at the Sulfonamide Moiety of this compound

The sulfonamide group itself is a reactive functional group that can undergo various transformations, including N-alkylation, N-acylation, hydrolysis, and derivatization.

N-Alkylation and Acylation Reactions of this compound

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can be alkylated or acylated.

N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is required to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. A variety of bases can be used, with common choices including potassium carbonate or sodium hydride. mdpi.com The choice of solvent and reaction temperature can influence the efficiency of the alkylation.

N-Acylation: The sulfonamide nitrogen can also be acylated using an acylating agent like an acyl chloride or an acid anhydride. orientjchem.org These reactions are also typically carried out in the presence of a base to facilitate the reaction. N-acylsulfonamides are an important class of compounds with various applications. orientjchem.org Ultrasound irradiation has been reported as a green method for the N-acylation of sulfonamides using acetic anhydride. orientjchem.org

Below is a table summarizing representative N-alkylation and N-acylation reactions of sulfonamides.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)N-alkyl-N-tert-butylquinoline-8-sulfonamide
N-AcylationAcyl chloride or Acid anhydride, BaseN-acyl-N-tert-butylquinoline-8-sulfonamide

Sulfonamide Hydrolysis and Derivatization

The sulfonamide bond is generally stable, but it can be cleaved under certain conditions.

Hydrolysis: The hydrolysis of sulfonamides to the corresponding sulfonic acid and amine requires harsh conditions, such as heating with strong acids (e.g., concentrated HCl) or bases (e.g., NaOH). This reaction is generally not a preferred synthetic route unless the removal of the sulfonamide group is specifically desired.

Derivatization: The sulfonamide moiety can be converted into other functional groups. For example, reduction of the sulfonamide can lead to the formation of a thiol. However, this transformation can be challenging and may require strong reducing agents.

A more common derivatization involves the modification of the sulfonamide nitrogen. After deprotection of the tert-butyl group (if necessary and feasible), the resulting primary sulfonamide (quinoline-8-sulfonamide) could be reacted with various electrophiles to introduce a wide range of substituents, leading to a library of diverse compounds.

Regioselective and Stereoselective Transformations Utilizing this compound as a Directing Group

The quinoline-8-sulfonamide (B86410) scaffold is a recognized directing group in transition metal-catalyzed reactions, guiding the functionalization of specific C-H bonds. The presence of the nitrogen atom in the quinoline ring and the sulfonamide group allows for the formation of a stable five-membered palladacycle intermediate, which is crucial for activating otherwise inert C-H bonds.

C-H Activation Directed by this compound

The this compound group can direct the activation of C-H bonds, although specific examples detailing the use of the N-tert-butyl derivative are not extensively documented in publicly available research. However, the broader class of quinoline-8-sulfonamides serves as a powerful directing group. For instance, the related 8-aminoquinoline (B160924) core, which forms the basis of the sulfonamide, is a well-established directing group for C-H activation.

In a study involving aromatic sulfonamides, a nickel-catalyzed regioselective C-5 halogenation of an 8-aminoquinoline derivative was demonstrated. This was followed by a cobalt-catalyzed chelation-assisted C-H iodination at the ortho-position of the aryl sulfonamide. This sequential, site-selective functionalization highlights the directing power of the quinoline-8-yl core, which would be present in this compound. The bulky tert-butyl group on the sulfonamide nitrogen would be expected to influence the steric environment around the metal center, potentially impacting the regioselectivity and efficiency of such C-H activation reactions.

Table 1: Examples of Regioselective C-H Functionalization Directed by Quinoline-based Scaffolds

Catalyst SystemSubstratePosition FunctionalizedProduct Type
Ni(II) / Co(II)Aromatic sulfonamide with 8-aminoquinolineC-5 of quinoline, ortho- of aryl sulfonamideIodinated aromatic sulfonamide
Pd(OAc)₂Benzo[h]quinolineC-10Arylated benzo[h]quinoline
[RhCp*Cl₂]₂N-phenyl-1-naphthylamineortho- of naphthylamineAnnulated product

Directed Functionalization of Remote Positions

The functionalization of C-H bonds at positions remote from the initial coordinating atom is a significant challenge in organic synthesis. The rigid nature of the quinoline scaffold within this compound makes it a potential candidate for directing reactions to such remote sites. While specific studies employing this compound for this purpose are not prominent, the underlying principle has been demonstrated with related directing groups. The ability to achieve remote C-H activation often relies on the geometry of the substrate and the catalyst system, allowing for the functionalization of positions that are sterically accessible in the cyclometalated intermediate.

This compound as a Building Block for Complex Chemical Architectures

Beyond its role as a directing group, this compound and its derivatives can serve as key components in the construction of more complex molecular frameworks, including macrocycles and multi-component adducts.

Incorporation into Macrocyclic Systems

The synthesis of macrocycles often requires rigid structural elements to control the conformation and reduce the entropic penalty of cyclization. The quinoline-8-sulfonamide unit can provide such rigidity. Although direct examples of the incorporation of this compound into macrocycles are not widely reported, the synthesis of macrocyclic systems containing sulfonamide linkages is a known strategy. The tert-butyl group in this compound would introduce significant steric bulk, which could be strategically employed to influence the folding and final three-dimensional structure of a macrocycle.

Synthesis of Multi-Component Adducts

A notable application of derivatives of this compound is in the synthesis of complex molecules through multi-component reactions. In a specific study, N-propargyl- and N-methylpropargyl-N-tert-butylquinoline-8-sulfonamide were synthesized and utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction allows for the efficient formation of a 1,2,3-triazole ring, linking the quinoline-8-sulfonamide moiety to another molecular fragment.

The synthesis starts with the reaction of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine in the presence of triethylamine (B128534) to yield the corresponding N-alkynyl-sulfonamides. These intermediates then undergo the CuAAC reaction with various organic azides to produce a library of triazole-containing quinoline-8-sulfonamide derivatives.

Table 2: Synthesis of N-alkynyl-quinoline-8-sulfonamides and their use in CuAAC Reactions

AmineProductReaction with Organic AzideProduct Type
PropargylamineN-propargyl-quinoline-8-sulfonamideYes1,4-disubstituted 1,2,3-triazole
N-methylpropargylamineN-methylpropargyl-quinoline-8-sulfonamideYes1,4-disubstituted 1,2,3-triazole

This approach demonstrates the utility of the this compound scaffold as a versatile building block for creating diverse and complex chemical architectures through reliable and efficient multi-component strategies.

Applications of N Tert Butylquinoline 8 Sulfonamide in Catalysis and Advanced Organic Synthesis

N-tert-butylquinoline-8-sulfonamide as a Ligand in Transition Metal Catalysis

The nitrogen atom of the quinoline (B57606) ring and the oxygen or nitrogen atoms of the sulfonamide group in this compound can act as coordination sites for transition metals. This chelating ability makes it a valuable ligand in various catalytic reactions, influencing the reactivity and selectivity of the metallic center. The bulky tert-butyl group can also play a crucial role in creating a specific steric environment around the metal, which can be advantageous in controlling the outcome of a reaction.

Asymmetric Catalysis Mediated by this compound Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While direct applications of this compound as a chiral ligand are not extensively documented, the broader class of quinoline-containing chiral ligands has seen significant use in asymmetric synthesis. giqimo.comgoogle.com For instance, chiral Schiff base ligands derived from quinoline aldehydes have been successfully employed in 1,3-dipolar cycloaddition and Diels-Alder reactions. giqimo.com Furthermore, the synthesis of chiral sulfinamides has been achieved with high enantioselectivity using quinine, a quinoline-containing alkaloid, as a chiral auxiliary. researchgate.net These examples highlight the potential of the quinoline scaffold in inducing chirality. The this compound framework could be similarly modified to create novel chiral ligands for a variety of asymmetric transformations.

C-H Activation and Functionalization with this compound-Metal Complexes

The site-selective functionalization of C-H bonds is a powerful strategy in organic synthesis, and directing groups play a pivotal role in achieving this selectivity. The sulfonamide group, in conjunction with the quinoline nitrogen, can act as a bidentate directing group, facilitating the activation of specific C-H bonds by a coordinated metal catalyst.

Recent studies have demonstrated the importance of the quinoline scaffold in directing C-H functionalization. nih.gov The functionalization of the quinoline ring itself has been a subject of intense research, with methods being developed for the selective modification of various positions. youtube.commdpi.com The sulfonamide moiety is known to be an effective directing group in various metal-catalyzed C-H activation reactions. While specific examples detailing the use of this compound in this context are emerging, the principle is well-established within the broader field of sulfonamide-directed C-H functionalization.

Cross-Coupling and Other Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be involved in these reactions both as a substrate and as a component of the ligand.

The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, is a prime example. youtube.comorganic-chemistry.org While general protocols for the amination of aryl halides are well-established, the use of quinoline-based ligands can influence the efficiency and selectivity of the reaction. nih.gov For instance, sequential and selective Buchwald-Hartwig amination reactions have been used for the controlled functionalization of dihaloquinolines. nih.gov

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.org The ligands employed in the Heck reaction are crucial for its success, and quinoline-based structures have been explored in this context. Although specific data on the performance of this compound as a ligand in these reactions is not extensively tabulated, related quinoline derivatives have shown promise.

The synthesis of quinoline-sulfonamide derivatives has been accomplished using Suzuki cross-coupling reactions, demonstrating the compatibility of this scaffold with this powerful C-C bond-forming methodology. nih.gov

Coupling ReactionCatalyst/Ligand SystemSubstratesProduct TypeReference
Buchwald-Hartwig AminationPalladium / Biarylphosphine ligandsAryl halides, AminesAryl amines organic-chemistry.org
Selective Buchwald-Hartwig AminationPalladium / Various phosphine (B1218219) ligands6-bromo-2-chloroquinoline, Cyclic amines6-heterocyclic substituted 2-aminoquinolines nih.gov
Heck ReactionPalladium / Phosphine ligandsAryl halides, AlkenesSubstituted alkenes organic-chemistry.org
Suzuki CouplingPalladium catalystQuinoline precursors, Boronic acidsFunctionalized quinolines nih.gov

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Proline and its derivatives are among the most successful organocatalysts. Notably, proline sulfonamides have emerged as effective catalysts for various enantioselective transformations. google.com These catalysts have been successfully employed in aldol (B89426) reactions, Mannich reactions, and Michael additions.

While the direct application of this compound as an organocatalyst is not yet a widely explored area, the demonstrated success of other sulfonamide-based organocatalysts suggests a promising avenue for future research. The quinoline moiety could potentially modulate the catalytic activity and selectivity of a proline-sulfonamide type catalyst.

Role of this compound in Chemo- and Regioselective Transformations

The ability to control chemo- and regioselectivity is a critical aspect of modern organic synthesis. The this compound scaffold possesses features that can be exploited to achieve such control. The sulfonamide group can act as a directing group in metal-catalyzed reactions, guiding the catalyst to a specific position on the quinoline ring or an appended aryl group. This directing group ability is crucial for achieving regioselective C-H functionalization.

For example, the regioselective functionalization of quinolines through C-H activation has been extensively reviewed, highlighting the importance of directing groups in controlling the site of reaction. youtube.commdpi.com The inherent electronic properties of the quinoline ring, combined with the directing effect of the sulfonamide group, can lead to highly selective transformations. researchgate.net

Integration of this compound into Functional Materials

The unique photophysical and biological properties of the quinoline ring have led to its incorporation into a variety of functional materials. Quinoline-sulfonamide hybrids, in particular, have shown promise in several areas.

Recent research has focused on the development of quinoline-based sulfonamides as inhibitors of carbonic anhydrase isoforms that are associated with cancer. nih.govmdpi.comresearchgate.net These studies demonstrate the potential of the this compound scaffold as a building block for the design of new therapeutic agents. Furthermore, quinoline-sulfonamide derivatives are being investigated for their photophysical properties with potential applications in optoelectronics and sensing. nih.gov The sulfonamide moiety can enhance fluorescence and facilitate molecular interactions, making these compounds valuable for the development of novel functional materials. nih.gov The synthesis and characterization of various quinoline-8-sulfonamide (B86410) derivatives have been reported, laying the groundwork for their application in materials science. giqimo.commdpi.comorganic-chemistry.org

Application AreaKey Features of Quinoline-Sulfonamide ScaffoldExample of ResearchReference
Medicinal ChemistryCarbonic anhydrase inhibitionDevelopment of selective inhibitors for cancer-associated isoforms nih.govmdpi.comresearchgate.net
Optoelectronics and SensingEnhanced fluorescence and electronic propertiesInvestigation of photophysical attributes for potential applications nih.gov
Materials ScienceVersatile building blockSynthesis and characterization of novel derivatives mdpi.comorganic-chemistry.org

Polymer Chemistry and this compound-containing Polymers

A thorough review of scientific databases and chemical literature indicates that there are currently no published studies detailing the synthesis, characterization, or application of polymers that specifically incorporate This compound as a monomeric unit or a functional side group. While the broader class of quinoline-containing polymers has been investigated for their potential in areas such as optoelectronics and controlled-release drug delivery, research has not yet extended to this particular sulfonamide derivative. The presence of the bulky tert-butyl group and the sulfonamide linkage could theoretically impart unique solubility, thermal, and coordination properties to a polymer chain, but these hypotheses remain untested in the published literature.

Consequently, there is no data available to populate a table on the properties or research findings related to this compound-containing polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The quinoline moiety is a well-known coordinating agent in the synthesis of such materials. nih.govscispace.commdpi.comtsijournals.comrsc.org However, a specific investigation for MOFs or coordination polymers that utilize This compound as the organic linker has not yielded any specific research articles or structural data in the common crystallographic databases.

The potential for the nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of the sulfonamide group to act as coordination sites for metal centers exists. The sterically demanding tert-butyl group might influence the resulting framework's topology and porosity. Nevertheless, without experimental studies, any discussion on the potential structure or properties of such materials remains speculative.

As a result, no data tables of research findings for MOFs or coordination polymers based on this compound can be provided.

Sensor Development and this compound-based Chemosensors

The development of chemosensors for the detection of various analytes, such as metal ions, is an active area of research, and quinoline derivatives are often employed due to their inherent fluorescence and metal-chelating properties. mdpi.comrsc.org These sensors often work via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Despite the general interest in quinoline-based sensors, a literature search for chemosensors specifically built upon the This compound scaffold did not return any dedicated studies. Research in this area has focused on other derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline. mdpi.com The specific electronic and steric effects of the N-tert-butylsulfonamide group on the photophysical response upon analyte binding have not been reported. Therefore, there are no established research findings or performance data for chemosensors based on this particular compound.

Consequently, a data table detailing the sensing capabilities of this compound-based chemosensors cannot be compiled.

Computational and Theoretical Investigations of N Tert Butylquinoline 8 Sulfonamide

Quantum Chemical Calculations on Electronic Structure and Reactivity of N-tert-butylquinoline-8-sulfonamide

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic landscapes. For this compound, these calculations elucidate the distribution of electrons, orbital energies, and various reactivity descriptors, which are fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

In related quinoline-8-sulfonamide (B86410) structures, DFT has been used to generate low-energy conformations for further analysis, such as molecular docking studies. mdpi.com The presence of the bulky tert-butyl group attached to the sulfonamide nitrogen in this compound is expected to significantly influence the geometry around the sulfonyl group, leading to specific conformational preferences to minimize steric hindrance. The molecular structure of the parent compound, quinoline-8-sulfonamide, reveals intramolecular hydrogen bonding between the sulfamoyl NH2 group and the quinoline (B57606) nitrogen, a feature that would be absent in the N-tert-butyl derivative. nih.govresearchgate.net

Table 1: Representative Calculated Structural Parameters for a Quinoline-8-Sulfonamide Core Structure

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.65
S=O1.45O=S=O: 120
C8-S1.78C8-S-N: 108C7-C8-S-N: -65
C=N (quinoline)1.37
Note: These are representative values based on general findings for quinoline sulfonamides and may vary for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For quinoline derivatives, FMO analysis has been used to understand their reactivity and electronic transitions. researchgate.netrsc.org In this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO may be distributed over the sulfonamide group and the quinoline system. The tert-butyl group, being an electron-donating group, could slightly raise the HOMO energy level, potentially increasing the molecule's nucleophilicity.

Table 2: Representative FMO Energies for a Quinoline-8-Sulfonamide Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These values are illustrative and based on general DFT calculations for related aromatic sulfonamides.

Conformational Analysis and Potential Energy Surface Exploration of this compound

The conformational flexibility of this compound, particularly rotation around the C8-S and S-N bonds, is critical for its interaction with biological targets and its participation in chemical reactions. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

The potential energy surface (PES) can be explored by systematically varying key dihedral angles and calculating the corresponding energy. For this compound, a significant rotational barrier around the S-N bond is expected due to the steric bulk of the tert-butyl group. This steric hindrance would likely favor conformations where the tert-butyl group is oriented away from the quinoline ring to minimize repulsive interactions. The crystal structure of the parent quinoline-8-sulfonamide shows a specific orientation of the sulfamoyl group relative to the quinoline ring, which serves as a valuable reference point. nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies are invaluable for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates, and for understanding the factors that control selectivity.

Transition State Analysis for Catalytic Cycles

In many reactions, this compound may act as a ligand or a substrate in a catalytic cycle. Transition state analysis, often performed using DFT, helps to map out the energy profile of the reaction pathway. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies to determine the activation energy of the reaction.

For instance, in C-H functionalization reactions of quinolines, theoretical studies have been used to rationalize the observed regioselectivity by comparing the energies of different possible transition states. researchgate.net Similarly, studies on sulfa-Michael additions have employed transition state calculations to predict reactivity. acs.org For a reaction involving this compound, computational analysis of the transition states would be crucial to understand the reaction kinetics and the role of the N-tert-butyl group in stabilizing or destabilizing these critical structures. The sulfonimidamide functional group has been explored as a transition state analog, highlighting the importance of the tetrahedral geometry around the sulfur atom in enzymatic reactions. nih.gov

Computational Elucidation of Selectivity Control

Computational methods are particularly powerful in explaining and predicting the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. For reactions involving this compound, the bulky tert-butyl group can exert significant steric control, directing incoming reagents to less hindered positions.

For example, in the C-H olefination of quinoline derivatives, DFT calculations have been employed to understand the preference for functionalization at a specific position on the quinoline ring. researchgate.net The electronic properties of the quinoline ring, as revealed by FMO analysis and calculated charge distributions, also play a vital role in determining regioselectivity. By modeling the different reaction pathways and their corresponding transition states, it is possible to predict the major product of a reaction involving this compound and to design catalysts or reaction conditions that favor a desired outcome.

Molecular Modeling of this compound-Metal Complexes

Molecular modeling techniques, including molecular docking and density functional theory (DFT), have been instrumental in elucidating the behavior of quinoline-8-sulfonamide derivatives and their metal complexes. nih.govnih.gov While specific studies solely focused on the N-tert-butyl derivative are limited, a wealth of data from closely related compounds allows for informed predictions and a comprehensive understanding of its coordination chemistry.

Binding Affinity and Coordination Geometry

The binding affinity of this compound to metal ions is a critical parameter that dictates the stability and formation of its complexes. The quinoline-8-sulfonamide scaffold acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and a deprotonated nitrogen atom of the sulfonamide group. nih.gov The presence of the bulky tert-butyl group on the sulfonamide nitrogen can influence the steric and electronic environment of the coordination sphere.

Molecular docking studies on similar quinoline-8-sulfonamide derivatives have revealed strong binding interactions with various metal ions. rsc.org For instance, in silico studies of related compounds have shown significant binding energies, indicating the formation of stable complexes. rsc.org The binding affinity is influenced by both the nature of the metal ion and the substituents on the quinoline and sulfonamide moieties.

The coordination geometry of metal complexes with quinoline-8-sulfonamide ligands is typically tetrahedral or octahedral. nih.govresearchgate.net X-ray diffraction studies of Co(II) complexes with a related N-(quinolin-8-yl)-4-chlorobenzenesulfonamide ligand have confirmed a tetrahedral coordination geometry, where the cobalt ion is bound to two bidentate ligands. nih.gov It is proposed that this compound would form similar M(L)₂ type complexes with divalent metal ions (M²⁺), where L represents the deprotonated this compound ligand. The general structure of such a complex would feature the metal center surrounded by two bidentate ligands, leading to a distorted tetrahedral geometry. For larger metal ions or in the presence of additional coordinating solvent molecules, an octahedral geometry could also be adopted. researchgate.net

FeatureDescriptionSource(s)
Ligand Type Bidentate nih.gov
Coordinating Atoms Quinoline Nitrogen, Sulfonamide Nitrogen nih.gov
Typical Coordination Geometry Tetrahedral, Octahedral nih.govresearchgate.net
Example Complex Stoichiometry M(L)₂ nih.gov

Electronic Structure of Active Species

The electronic structure of this compound and its metal complexes is fundamental to their reactivity and potential applications. DFT calculations have been employed to understand the electronic properties of related quinoline-sulfonamide systems. nih.gov

Upon complexation, a significant redistribution of electron density occurs. The deprotonation of the sulfonamide nitrogen and its coordination to the metal ion leads to a charge transfer from the ligand to the metal. nih.gov This is evident from NMR studies of related zinc complexes, where the signals for the protons on the pyridine (B92270) ring of the quinoline moiety are deshielded upon complexation, indicating a decrease in electron density. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity. In the free ligand, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO may be distributed over the entire molecule. Upon complexation with a metal ion, the character of these frontier orbitals changes significantly. The HOMO of the complex often has a significant contribution from the metal d-orbitals, while the LUMO may be centered on the ligand. This metal-to-ligand charge transfer (MLCT) character is a common feature in transition metal complexes with aromatic N-heterocyclic ligands.

PropertyDescriptionSource(s)
Charge Transfer Ligand-to-Metal Charge Transfer upon complexation nih.gov
Frontier Orbitals HOMO often metal-based, LUMO often ligand-based in complexes nih.gov
Tunability Electronic properties can be modulated by metal ion and substituents nih.gov

Future Directions and Emerging Research Avenues for N Tert Butylquinoline 8 Sulfonamide

Addressing Green Chemistry Challenges:An analysis of the green chemistry challenges associated with a compound's synthesis and use is not possible without information on its current production methods and applications.

Due to these constraints, the generation of an authoritative and scientifically sound article on the future research directions for N-tert-butylquinoline-8-sulfonamide is not feasible at this time. Further research and publication of data on this specific compound are necessary before a meaningful analysis can be conducted.

Q & A

Basic: How can I optimize the synthesis of N-tert-butylquinoline-8-sulfonamide for high yield and purity?

Methodological Answer:
The synthesis typically involves sulfonylation of quinoline derivatives using tert-butylamine. Key steps include:

  • Sulfonylation Conditions : Use sulfonic acid derivatives (e.g., chlorosulfonic acid) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Purity validation via GC/MS (>98%) is recommended .
  • Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 quinoline:sulfonyl chloride) are critical. Tert-butylamine must be freshly distilled to avoid moisture contamination .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm tert-butyl group (δ ~1.3 ppm, singlet) and sulfonamide protons (δ ~7.5–8.5 ppm) .
    • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular weight (e.g., 372.5 g/mol ± 0.01%) .
  • Purity Assessment :
    • HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm.
    • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can I resolve contradictions in reported reactivity data for this compound under oxidative conditions?

Methodological Answer:
Discrepancies may arise from solvent polarity, oxidizing agents, or stereoelectronic effects. A systematic approach includes:

  • Controlled Oxidation Studies : Compare reactivity with H₂O₂ (mild) vs. m-CPBA (strong). Monitor intermediates via LC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict sulfonamide stability in different oxidation states. Compare with experimental results .
  • Reproducibility Checks : Validate protocols across labs using standardized reagents (e.g., Sigma-Aldrich) and humidity-controlled environments .

Advanced: What strategies are effective for studying the enantiomeric purity of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (90:10). Retention time differences >1.5 min indicate enantiomeric separation .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration.
  • Stereoselective Synthesis : Employ tert-butanesulfinamide auxiliaries to induce asymmetry during sulfonamide formation. Diastereomeric excess (>95%) can be achieved via kinetic resolution .

Basic: How should I design stability studies for this compound in aqueous solutions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to pH 3–9 buffers at 40°C for 14 days. Analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C. Hydrolysis rates are pH-dependent, with maximum stability at pH 6–7 .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation pathways. Store samples in amber vials under nitrogen .

Advanced: What mechanistic insights can be gained from studying this compound’s interactions with metal ions?

Methodological Answer:

  • Spectroscopic Titration : UV-Vis and fluorescence quenching experiments (e.g., with Cu²⁺ or Fe³⁺) reveal binding stoichiometry (Job’s plot) and association constants (Benesi-Hildebrand method) .
  • X-ray Crystallography : Co-crystallize the compound with metal salts (e.g., ZnCl₂) to resolve coordination geometry.
  • DFT Studies : Simulate metal-ligand interactions (e.g., bond lengths, charge transfer) using B3LYP/6-31G* basis sets. Compare with experimental data to validate models .

Basic: How do I address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor sulfonylation in real time .
  • Statistical Design : Use a Plackett-Burman design to identify critical factors (e.g., reaction time, solvent purity). Optimize via response surface methodology (RSM) .
  • Quality Control : Establish acceptance criteria for intermediates (e.g., tert-butylamine purity >99%, moisture <0.1%) .

Advanced: What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • LC-MS/MS : Use MRM (multiple reaction monitoring) modes to detect impurities at ppm levels. Reference standards for common byproducts (e.g., quinoline-8-sulfonic acid) are essential .
  • Isotopic Dilution : Spike samples with ¹³C-labeled internal standards to correct matrix effects .
  • Uncertainty Analysis : Apply Monte Carlo simulations to quantify measurement uncertainties (e.g., ±5% for <0.1% impurities) .

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